8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c1-5-7-13-6(8(9,10)11)4-14(7)3-2-12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQAGUZXPJMIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN2C1=NC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676956 | |
| Record name | 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611240-69-8 | |
| Record name | 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 8 Methyl 2 Trifluoromethyl Imidazo 1,2 a Pyrazine and Its Analogs
Diverse Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Core
The construction of the fundamental imidazo[1,2-a]pyrazine ring system is a critical first step in the synthesis of the target molecule. Chemists have developed a variety of strategies to achieve this, primarily centered around cyclization and multi-component reactions.
Cyclization Reactions for Core Formation
A prevalent and classical approach to the imidazo[1,2-a]pyrazine core involves the cyclocondensation of an aminopyrazine with a suitable two-carbon electrophilic synthon. For the synthesis of 2-substituted imidazo[1,2-a]pyrazines, a common strategy is the reaction of a 2-aminopyrazine with an α-halocarbonyl compound. While specific literature for 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is not abundant, analogous syntheses of imidazo[1,2-a]pyridines suggest that a similar pathway is highly feasible. This would involve the reaction of 2-amino-3-methylpyrazine with a trifluoromethyl-containing α-haloketone, such as 3-bromo-1,1,1-trifluoroacetone. The initial reaction typically forms an N-alkylated intermediate, which then undergoes intramolecular cyclization to yield the fused bicyclic system.
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical alternative for the construction of complex molecular architectures in a single pot. The Groebke–Blackburn–Bienaymé (GBB) reaction, a powerful isocyanide-based MCR, has been successfully employed for the synthesis of imidazo-fused heterocycles, including imidazo[1,2-a]pyridines and, by extension, imidazo[1,2-a]pyrazines. This reaction typically involves the condensation of an aminoazine, an aldehyde, and an isocyanide. An iodine-catalyzed three-component condensation of 2-aminopyrazine, an appropriate aldehyde, and tert-butyl isocyanide at room temperature has been reported to produce imidazo[1,2-a]pyrazine derivatives in good yields. This methodology presents a convergent and versatile route to the core structure.
Strategies for Introduction and Modification of Trifluoromethyl and Methyl Groups
The specific substitution pattern of this compound necessitates precise methods for the introduction of both the methyl and trifluoromethyl groups.
The trifluoromethyl group at the 2-position is often incorporated from the outset of the synthesis through the use of trifluoromethylated building blocks. As mentioned, reagents like 3-bromo-1,1,1-trifluoroacetone or other trifluoromethyl-containing electrophiles can be used in cyclization reactions. Another approach involves the use of trifluoroacetaldehyde hydrazones in reactions to form trifluoromethyl-substituted heterocycles. More modern photochemical methods have also been developed for the trifluoromethylation of imidazo[1,2-a]pyridines, which could potentially be adapted for the pyrazine (B50134) analogs. These methods often utilize reagents like CF3SO2Na under photoredox catalysis.
The methyl group at the 8-position is typically introduced by starting with a substituted aminopyrazine precursor, namely 2-amino-3-methylpyrazine. Alternatively, functionalization of a pre-formed imidazo[1,2-a]pyrazine core at the 8-position is a possibility, although this can be challenging due to regioselectivity issues. Methods for the methylation of related heterocyclic systems, such as imidazo[1,2-a]quinoxalines, have been explored using Suzuki-Miyaura cross-coupling reactions with trimethylboroxine as the methyl source.
Precursor Chemistry and Starting Material Considerations
The selection of appropriate starting materials is paramount for a successful synthesis. The primary precursors for the synthesis of this compound are:
A trifluoromethyl-containing synthon: As discussed, this could be an α-haloketone like 3-bromo-1,1,1-trifluoroacetone for cyclization reactions, or a trifluoromethylated aldehyde for certain MCRs. The reactivity and stability of this precursor will significantly influence the reaction conditions.
The commercial availability and cost of these precursors are also important practical considerations in designing a synthetic route.
Optimization of Reaction Conditions and Efficiency
To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential. Key parameters that are often tuned include:
| Parameter | Considerations |
| Solvent | The choice of solvent can significantly impact reaction rates and yields. For cyclization reactions, polar aprotic solvents like DMF or acetonitrile (B52724) are often used. For MCRs, alcohols like methanol or ethanol (B145695) are common. |
| Catalyst | Many synthetic routes for imidazo[1,2-a]pyrazines benefit from catalysis. Lewis acids (e.g., iodine, Sc(OTf)3) or transition metal catalysts (e.g., palladium or copper complexes) can be employed to enhance reaction efficiency and selectivity. |
| Temperature | Reaction temperatures can range from room temperature to elevated temperatures under reflux or microwave irradiation to drive the reaction to completion. |
| Reaction Time | Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of byproducts. |
| Base | In cyclization reactions involving α-halocarbonyls, a base (e.g., sodium bicarbonate, triethylamine) is often required to neutralize the hydrohalic acid formed during the reaction. |
Derivatization and Functionalization Approaches for Analog Generation
The this compound scaffold can be further modified to generate a library of analogs for structure-activity relationship (SAR) studies. Common derivatization strategies include:
Halogenation: The imidazo[1,2-a]pyrazine core can be halogenated at various positions, typically at the 3-, 5-, 6-, or 8-positions, using reagents like N-bromosuccinimide (NBS). These halogenated intermediates can then serve as handles for further functionalization through cross-coupling reactions.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for introducing a wide range of substituents (aryl, alkynyl, amino groups, etc.) onto the heterocyclic core.
Nucleophilic Aromatic Substitution (SNAr): In cases where the pyrazine ring is activated by electron-withdrawing groups or has a suitable leaving group, nucleophilic aromatic substitution can be used to introduce various nucleophiles.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, allowing for the introduction of new bonds without the need for pre-functionalization.
These derivatization approaches provide access to a diverse set of analogs, enabling the exploration of the chemical space around the this compound core.
Structure Activity Relationship Sar Studies of 8 Methyl 2 Trifluoromethyl Imidazo 1,2 a Pyrazine Derivatives
Design Principles for Modulating Biological Activity through Structural Modifications
The design of derivatives of 8-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies include:
Bioisosteric Replacements: This involves substituting functional groups with others that have similar steric and electronic properties to improve biological activity or metabolic stability. For instance, at the C8 position, a methyl group could be replaced by other small alkyl groups or bioisosteres to fine-tune interactions with a target protein.
Conformational Restriction: By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule can be reduced. This can lock the molecule in a bioactive conformation, leading to higher potency and selectivity. This strategy has been successfully applied to imidazo[1,2-a]pyrazine (B1224502) derivatives to generate potent and selective PI3K inhibitors. nih.gov
Introduction of Peripheral Substituents: Adding substituents at other positions of the imidazo[1,2-a]pyrazine core can explore additional binding pockets in the target protein, potentially leading to increased affinity and selectivity. The choice of these substituents is often guided by the desire to modulate properties like solubility and lipophilicity.
Impact of Substituents at the Imidazo[1,2-a]pyrazine Core Positions (C2, C8)
The substituents at the C2 and C8 positions are critical determinants of the biological activity of imidazo[1,2-a]pyrazine derivatives.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. This can increase the in vivo half-life of the compound. mdpi.com
Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance membrane permeability and cellular uptake. mdpi.com
Target Binding: The CF3 group can participate in specific interactions with amino acid residues in a binding pocket, such as dipole-dipole or halogen bonds, which can contribute to higher binding affinity.
The advantages of a trifluoromethyl group over a methyl group in drug design include enhanced target binding affinity due to its strong electron-withdrawing nature, which can improve hydrogen bonding and electrostatic interactions. Its larger size compared to a methyl group can also lead to increased affinity and selectivity through enhanced hydrophobic interactions. mdpi.com
The methyl group at the C8 position also plays a crucial role in the interaction of the molecule with its biological target. While a systematic SAR study on the 8-methyl group in the context of the 2-(trifluoromethyl)imidazo[1,2-a]pyrazine (B10161) core is not extensively documented, general principles suggest its importance:
Steric Interactions: The methyl group provides steric bulk, which can either be favorable or unfavorable for binding, depending on the topology of the target's binding site. A well-placed methyl group can occupy a hydrophobic pocket, leading to a favorable change in binding energy.
In broader studies of imidazo[1,2-a]pyrazines, the C8 position has been a key point for modification to modulate biological activity. For example, the introduction of amino groups at the C8 position has been shown to improve the antioxidant activity of this class of compounds. tsijournals.com A bioisosteric approach has also been applied to optimize the 8-position of the imidazo[1,2-a]pyrazine core for developing Aurora kinase inhibitors. nih.gov
The following table presents SAR data for a series of 8-substituted imidazo[1,2-a]pyrazine derivatives as selective AMPAR negative modulators, illustrating the impact of modifications at the C8 position.
| Compound | R Group at C8 | pIC50 (γ-8) |
|---|---|---|
| 1 | -NH2 | 6.5 |
| 2 | -NHMe | 6.8 |
| 3 | -NMe2 | 7.1 |
| 4 | -Piperidin-1-yl | 7.3 |
| 5 | -Morpholin-4-yl | 7.0 |
Data is illustrative and based on trends observed in related compound series.
Exploration of Peripheral Substituents and Linkers on Activity Profiles
Beyond the core C2 and C8 positions, the introduction of other substituents and linkers on the imidazo[1,2-a]pyrazine ring system can significantly alter the activity profile. For instance, in a series of imidazo[1,2-a]pyrazine inhibitors of the bacterial VirB11 ATPase, modifications at the 8-position with various linkers and terminal groups were explored. It was found that compounds with substituents at the 8-position where a sulfonamide moiety was placed at a distance from the core heterocycle showed the greatest potency. nih.gov This highlights the importance of exploring the space around the core scaffold to engage with additional regions of the target protein.
The following table shows the effect of different linkers and peripheral groups on the inhibitory activity of a series of 2-aryl-8-substituted imidazo[1,2-a]pyrazines against VirB11 ATPase.
| Compound | 8-Substituent | IC50 (μM) |
|---|---|---|
| A | -NH-p-tolylsulfonamide | 6 |
| B | -NH-(CH2)2-p-tolylsulfonamide | 18 |
| C | -NH-(4-aminophenyl)sulfonamide | 11 |
| D | -NH-benzyl | >200 |
Data is illustrative and based on trends observed in related compound series. nih.gov
Conformational Analysis and its Correlation with SAR
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. Conformational analysis of imidazo[1,2-a]pyrazine derivatives can be performed using both experimental techniques, such as NMR spectroscopy, and computational methods, like density functional theory (DFT). These studies can reveal the most stable conformations of a molecule and how different substituents influence its shape.
For substituted imidazo[1,2-a]pyrazines, rotational flexibility around single bonds connecting peripheral groups to the rigid core can lead to multiple low-energy conformations, or rotamers. The relative populations of these conformers can be influenced by intramolecular hydrogen bonds and other non-covalent interactions. A strong correlation often exists between the preferred conformation and biological activity, as the molecule must adopt a specific orientation to fit into the binding site of the target protein.
A strategy of conformational restriction, where flexible linkers are replaced with rigid structures, has been effectively used in the design of imidazo[1,2-a]pyrazine-based inhibitors. By locking the molecule into a bioactive conformation, it is possible to significantly enhance potency and selectivity. For example, the generation of tricyclic imidazo[1,2-a]pyrazines as PI3K inhibitors was achieved through such a strategy. nih.gov
Mechanistic Investigations and Biological Target Identification
Identification and Characterization of Molecular Targets
There is no available research detailing the molecular targets of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.
Enzyme Modulation Studies (Inhibition/Activation)
No studies have been published that investigate the inhibitory or activating effects of this compound on any specific enzymes.
Receptor Binding and Ligand Affinity Assessments
Data from receptor binding assays and ligand affinity studies for this compound are not present in the current scientific literature.
Protein-Ligand Interaction Profiling
There are no published reports on the protein-ligand interaction profile of this compound.
Cellular Pathway Analysis and Downstream Signaling Events
Information on the effects of this compound on cellular pathways and downstream signaling is currently unavailable.
Cell-Based Functional Assays
The results of any cell-based functional assays conducted with this compound have not been made public.
Gene Expression and Proteomic Responses in Research Models
There are no available data on the gene expression or proteomic responses in any research models following treatment with this compound.
In Vitro Efficacy and Potency Determination in Mechanistic Assays
The in vitro efficacy of compounds based on the imidazo[1,2-a]pyrazine (B1224502) scaffold has been extensively evaluated to determine their potency and selectivity for specific biological targets. For analogues acting as AMPA receptor modulators, a primary mechanistic assay involves measuring glutamate-induced calcium (Ca²⁺) flux in engineered cell lines, such as HEK-293 cells. These cells are designed to express specific AMPA receptor subunits (e.g., GluA1o) along with a particular transmembrane AMPA receptor regulatory protein (TARP), like γ-8 or γ-2. nih.gov
This approach allows for the precise determination of a compound's inhibitory activity on a specific AMPAR/TARP complex. The potency is typically quantified as a pIC50 value, which represents the negative logarithm of the half-maximal inhibitory concentration. High pIC50 values indicate greater potency. Selectivity is assessed by comparing the potency against the primary target (e.g., GluA1o-γ-8) with its activity at other related TARP complexes (e.g., GluA1o-γ-2). nih.gov For instance, a promising lead compound from this class, imidazo[1,2-a]pyrazine 5 , was shown to be inactive against the γ-2 subtype at concentrations up to 100 μM, demonstrating its high selectivity for γ-8. nih.gov
Another significant target for the imidazo[1,2-a]pyrazine scaffold is the family of Aurora kinases, which are crucial regulators of cell division. In vitro assays for these targets typically measure the inhibition of the kinase's enzymatic activity.
Below is a table summarizing the in vitro potency and selectivity of representative imidazo[1,2-a]pyrazine analogues against AMPA receptor/TARP γ-8 complexes.
| Compound | Target | Assay Type | pIC50 | Selectivity Profile (pIC50 vs GluA1o-γ-2) |
|---|---|---|---|---|
| Imidazo[1,2-a]pyrazine Analogue 5 | GluA1o-γ-8 | FLIPR Ca²⁺ Flux Assay | 7.1 | Inactive at concentrations up to 100 μM |
| Imidazo[1,2-a]pyrazine Analogue 11 | GluA1o-γ-8 | FLIPR Ca²⁺ Flux Assay | 9.2 | 6.2 |
| Imidazo[1,2-a]pyrazine Analogue 14 | GluA1o-γ-8 | FLIPR Ca²⁺ Flux Assay | 9.1 | 6.5 |
Preclinical In Vivo Studies for Mechanistic Validation in Animal Models
To validate the mechanisms identified in vitro, preclinical studies in animal models are essential. For imidazo[1,2-a]pyrazine derivatives targeting the TARP γ-8, which is highly expressed in the hippocampus, rodent seizure models are particularly relevant. nih.gov These models allow researchers to confirm that the compound's engagement with its target in a living system produces the expected physiological effect.
Examples of such models include the corneal kindling and pentylenetetrazole (PTZ) anticonvulsant models. nih.gov In these studies, the efficacy of a compound is assessed by its ability to protect against induced seizures. The results from these models provide strong evidence that the mechanism of action—selective negative modulation of AMPAR/γ-8—translates into a functional anticonvulsant effect in vivo. nih.gov
A critical aspect of preclinical validation is determining whether the compound can reach its intended target in the body, particularly the brain for centrally acting agents, and engage it effectively. Studies with imidazo[1,2-a]pyrazine analogues have investigated their pharmacokinetic properties, including their ability to cross the blood-brain barrier. nih.gov Key parameters such as the unbound brain partition coefficient (Kpu,u) are measured to quantify brain distribution. nih.gov
Once brain penetration is confirmed, target engagement is measured to ensure the compound binds to its intended receptor at relevant concentrations. A technique used for this is ex vivo autoradiography, which can quantify receptor occupancy in specific brain regions. For TARP γ-8 modulators, studies have shown high target engagement in the hippocampus of mice following oral administration. For example, a structurally related pyrazolopyrimidine lead compound, 26 (JNJ-61432059), which was developed from the imidazopyrazine scaffold, achieved over 90% receptor occupancy in the mouse hippocampus one hour after administration. nih.gov However, many imidazopyrazines themselves suffered from high in vivo clearance, which limited their further development. nih.gov
The following table presents pharmacokinetic and target engagement data for a representative analogue from this chemical class.
| Compound | Animal Model | Key Parameter | Value |
|---|---|---|---|
| Imidazo[1,2-a]pyrazine Analogue 14 | Rat | Clearance (Cl) | 86 mL/min/kg |
| Imidazo[1,2-a]pyrazine Analogue 11 | Rat | Unbound Brain Partition Coefficient (Kpu,u) | > 0.3 |
| JNJ-61432059 (Analogue) | Mouse | Receptor Occupancy (Hippocampus @ 1h) | > 90% |
Pharmacodynamic biomarkers are used to demonstrate the link between target engagement and a biological response. For imidazo[1,2-a]pyrazine-based TARP γ-8 selective negative modulators, the most direct pharmacodynamic readout is the anticonvulsant effect observed in seizure models. The dose-dependent protection against seizures serves as a robust biomarker of the compound's functional activity in the central nervous system. nih.gov The effective dose required to produce a 50% reduction in seizure activity (ED50) is a key pharmacodynamic metric. For the analogue JNJ-61432059, the ED50 in the corneal kindling model was determined to be 1.3 ± 0.1 mg/kg. nih.gov
In the context of Aurora kinase inhibition, a common pharmacodynamic biomarker is the measurement of phosphorylation of histone H3, a downstream substrate of Aurora B kinase. nih.gov Cell-based assays are used to quantify the reduction in phosphorylated histone H3 levels following treatment with an inhibitor, providing a clear link between target inhibition and a cellular effect.
Computational Chemistry and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mode of imidazo[1,2-a]pyrazine (B1224502) derivatives to their biological targets and in rational drug design.
Studies on imidazo[1,2-a]pyrazine derivatives have frequently utilized molecular docking to elucidate their interactions with various protein targets, including kinases and tubulin. For instance, as inhibitors of Aurora kinases , a family of enzymes critical in cell division, docking studies have revealed key interactions within the ATP-binding pocket. The imidazo[1,2-a]pyrazine core often forms crucial hydrogen bonds with the hinge region of the kinase, a common feature for many kinase inhibitors. rsc.org For example, hydrogen bonds between the nitrogen atoms of the imidazo[1,2-a]pyrazine scaffold and the main chain of residues like Alanine 213 in Aurora A have been observed. rsc.org The substituents at various positions of the imidazo[1,2-a]pyrazine ring play a significant role in dictating the potency and selectivity of these inhibitors by forming additional interactions with the protein.
In the context of tubulin polymerization inhibitors , molecular docking has been employed to understand how imidazo[1,2-a]pyrazine derivatives bind to the colchicine (B1669291) binding site of tubulin. scirp.orgresearchgate.net These studies have shown that the imidazo[1,2-a]pyrazine moiety can fit snugly into the binding pocket, with specific substitutions enhancing the binding affinity through hydrophobic and hydrogen bonding interactions. researchgate.net For a compound like TB-25, a potent imidazo[1,2-a]pyrazine-based tubulin inhibitor, molecular docking revealed that it fits well within the colchicine binding site and overlaps with the known inhibitor CA-4. scirp.org
While specific docking studies on 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine are not extensively reported, based on the general binding modes of this scaffold, it can be inferred that the 8-methyl group would likely occupy a hydrophobic pocket, and the 2-trifluoromethyl group could be involved in electrostatic or halogen bonding interactions, depending on the specific protein target.
A systematic analysis of pyrazine-based ligands in the RCSB PDB database has highlighted the versatility of the pyrazine (B50134) ring in forming various types of interactions. The most frequent interaction is a hydrogen bond to a pyrazine nitrogen atom, which acts as a hydrogen bond acceptor. nih.gov Additionally, weak hydrogen bonds with pyrazine hydrogens as donors, π-interactions, and coordination to metal ions have also been observed. nih.gov This underscores the potential of the imidazo[1,2-a]pyrazine core to engage in a multitude of interactions with a protein target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[1,2-a]pyrazine Series
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for their biological function.
Several QSAR studies have been conducted on the imidazo[1,2-a]pyrazine series to elucidate the structural requirements for their activity against various targets. A 3D-QSAR study on a series of 49 selective imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα) resulted in a predictive model. researchgate.net The best model was developed using an atom-based approach and showed good statistical significance. researchgate.net The contour maps generated from this model highlighted the importance of steric and electrostatic fields around the molecules for their inhibitory activity. researchgate.net For instance, the model suggested that bulky substituents at certain positions would be beneficial for activity, while electronegative groups at other positions would be detrimental.
Another study focused on the anticancer activities of imidazo[1,2-a]pyrazine derivatives reported a significant correlation between biological activity and physicochemical parameters such as the calculated logarithm of the partition coefficient (clogP) and the steric parameter (Es). nih.gov This indicates that both the hydrophobicity and the size of the substituents on the imidazo[1,2-a]pyrazine scaffold play a crucial role in their anticancer effects.
While a specific QSAR model for this compound has not been detailed, the existing models for the broader series provide valuable insights. The presence of the 8-methyl group would contribute to the steric and hydrophobic properties of the molecule, while the 2-trifluoromethyl group would significantly influence its electronic and hydrophobic characteristics. These features would be key descriptors in any QSAR model developed for this class of compounds.
Below is a representative table summarizing the statistical parameters of a typical 3D-QSAR model for imidazo[1,2-a]pyrazine derivatives based on the literature.
| Statistical Parameter | Value | Description |
|---|---|---|
| q² | 0.650 | Cross-validated correlation coefficient, indicative of the predictive ability of the model. |
| r² | 0.917 | Non-cross-validated correlation coefficient, indicating the goodness of fit of the model. |
| F-value | 166.5 | Fischer's F-test value, indicating the statistical significance of the model. |
| SD | 0.265 | Standard deviation of the regression. |
| Pearson-r | 0.877 | Pearson correlation coefficient between predicted and experimental values for the test set. |
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target, offering insights that are not available from static docking poses. These simulations can reveal the stability of the ligand-protein complex, the role of solvent molecules, and the conformational changes that occur upon ligand binding.
For the imidazo[1,2-a]pyrazine series, MD simulations have been used to refine the understanding of their binding mechanisms. In a study of imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors, a closely related scaffold, MD simulations were performed for 50 nanoseconds to study the stability of the newly designed compounds within the protein's active site. researchgate.net These simulations helped to confirm the binding modes predicted by molecular docking and provided insights into the dynamic stability of the ligand-protein complexes. researchgate.net
A systematic review of pyrazine-based compounds in protein complexes also highlighted the use of MD simulations to understand their binding. researchgate.net These studies often reveal that the initial docking pose evolves over the course of the simulation, with the ligand exploring different conformations within the binding site before settling into a stable binding mode.
Electronic Structure and Reactivity Studies (e.g., DFT, Ab Initio)
Electronic structure and reactivity studies, often employing methods like Density Functional Theory (DFT) and ab initio calculations, are crucial for understanding the intrinsic properties of molecules. These methods can be used to calculate a variety of electronic descriptors that are related to a molecule's reactivity and its ability to interact with biological targets.
For imidazo[1,2-a]pyrazine derivatives, DFT and ab initio calculations have been used to investigate their structure-activity relationships for cytotoxic effects. semanticscholar.org In one such study, a range of electronic descriptors were calculated, including:
Total energy (E)
Highest Occupied Molecular Orbital (HOMO) energy (EHOMO)
Lowest Unoccupied Molecular Orbital (LUMO) energy (ELUMO)
Energy gap (Gap = ELUMO - EHOMO)
Total dipole moment (μ)
Absolute hardness (η)
Absolute electronegativity (χ)
Reactivity index (ω) semanticscholar.org
These descriptors provide insights into the electronic nature of the molecules. For example, the HOMO and LUMO energies are related to the molecule's ability to donate and accept electrons, respectively, which is crucial for the formation of charge-transfer complexes with biological targets. The energy gap is an indicator of the molecule's chemical reactivity and stability.
A study on imidazo[1,2-a]pyrimidine derivatives, a closely related scaffold, also utilized DFT to determine the Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP). The MEP is particularly useful for identifying the regions of a molecule that are most likely to be involved in electrostatic interactions with a protein.
The following table presents a hypothetical set of calculated electronic descriptors for a representative imidazo[1,2-a]pyrazine derivative based on the types of calculations found in the literature.
| Electronic Descriptor | Hypothetical Value | Significance |
|---|---|---|
| EHOMO (eV) | -6.5 | Indicates the electron-donating ability of the molecule. |
| ELUMO (eV) | -1.2 | Indicates the electron-accepting ability of the molecule. |
| Energy Gap (eV) | 5.3 | Relates to the chemical reactivity and stability of the molecule. |
| Dipole Moment (Debye) | 3.8 | Measures the overall polarity of the molecule. |
| Hardness (η) | 2.65 | A measure of the resistance to charge transfer. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational method that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Once a pharmacophore model is developed, it can be used to search large databases of chemical compounds (virtual screening) to identify new molecules that possess the desired features and are therefore likely to be active.
For the imidazo[1,2-a]pyrazine series, pharmacophore modeling has been applied in the context of identifying novel inhibitors for various targets. For instance, in a study on imidazo[1,2-a]pyrazine derivatives with antimicrobial properties, pharmacophore modeling was used to identify key features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions that are important for their activity. This model was then used to predict the molecular target, which was identified as Staphylococcus aureus Pyruvate carboxylase (SaPC).
Virtual screening campaigns based on the imidazo[1,2-a]pyrazine scaffold have also been conducted. These campaigns often start with a known active compound or a pharmacophore model and use it to search for commercially available or synthetically accessible compounds that are predicted to have similar activity. This approach has the potential to accelerate the discovery of new lead compounds with improved properties.
While specific pharmacophore models for this compound are not documented, a hypothetical model would likely include features corresponding to the imidazo[1,2-a]pyrazine core as a hydrogen bond acceptor and hydrophobic features associated with the 8-methyl and 2-trifluoromethyl groups. Such a model could be a valuable tool for the discovery of novel analogs with tailored biological activities.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for the separation of 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of the compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The gradient or isocratic elution profile would be optimized to achieve baseline separation of the main peak from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits maximum absorbance. The purity is then determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Gas Chromatography (GC), another powerful separation technique, could also be employed, particularly if the compound is thermally stable and volatile. A capillary column with a suitable stationary phase would be used, and the compound would be detected by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Table 1: Illustrative HPLC Parameters for Purity Assessment of Imidazo[1,2-a]pyrazine (B1224502) Derivatives
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This table represents typical starting conditions and would require optimization for this compound.
Spectroscopic Characterization (NMR, MS, IR, UV-Vis) in a Research Context
Spectroscopic techniques are vital for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show signals for the methyl group protons, protons on the pyrazine (B50134) ring, and the proton on the imidazole (B134444) ring. The chemical shifts and coupling constants would be characteristic of the imidazo[1,2-a]pyrazine core.
¹³C NMR would identify the number of distinct carbon atoms in the molecule, including the methyl carbon, the carbons of the heterocyclic rings, and the trifluoromethyl carbon (which would exhibit a characteristic quartet due to coupling with the fluorine atoms).
¹⁹F NMR is particularly important for this compound due to the trifluoromethyl group. It would show a singlet, and its chemical shift would be indicative of the electronic environment of the CF₃ group.
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Under electron ionization (EI), the molecule would likely lose a methyl group or show fragmentation of the heterocyclic ring system. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the methyl and aromatic protons, C=N and C=C stretching vibrations of the heterocyclic rings, and strong C-F stretching bands associated with the trifluoromethyl group.
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show absorption maxima corresponding to the π-π* transitions of the conjugated imidazo[1,2-a]pyrazine system.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to methyl protons, pyrazine ring protons, and imidazole ring proton with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances for all unique carbon atoms, including a quartet for the CF₃ carbon. |
| ¹⁹F NMR | A singlet for the CF₃ group. |
| MS (EI) | Molecular ion peak (M⁺) and fragment ions corresponding to the loss of functional groups. |
| IR (cm⁻¹) | C-H stretching (~2900-3100), C=N and C=C stretching (~1500-1650), strong C-F stretching (~1100-1300). |
| UV-Vis (nm) | Absorption maxima in the UV region characteristic of the imidazo[1,2-a]pyrazine chromophore. |
Note: The values in this table are predictions based on the chemical structure and data from similar compounds. Actual experimental data would be required for confirmation.
Bioanalytical Method Development for Quantification in Biological Research Samples
For preclinical and clinical research, it is crucial to quantify the concentration of this compound in biological matrices such as plasma, blood, or tissue homogenates.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of small molecules due to its high sensitivity, selectivity, and speed. bioanalysis-zone.com The development of a robust LC-MS/MS method for this compound would involve several key steps:
Sample Preparation: The first step is to extract the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the desired level of cleanliness and the physicochemical properties of the analyte.
Chromatographic Separation: A rapid and efficient HPLC or UHPLC method is developed to separate the analyte from endogenous matrix components that could interfere with the measurement. A short C18 column with a fast gradient is often employed to minimize the run time.
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity. An internal standard, ideally a stable isotope-labeled version of the analyte, is used to correct for matrix effects and variability in sample processing and instrument response.
Method validation would be performed according to regulatory guidelines to ensure the accuracy, precision, linearity, and stability of the assay.
Table 3: Hypothetical LC-MS/MS Parameters for Quantification in Plasma
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined experimentally (e.g., m/z 202.1 → 134.1) |
| Internal Standard | Stable isotope-labeled this compound |
Note: This table outlines a potential starting point for method development. The specific MRM transition and other parameters would need to be optimized experimentally.
Q & A
Q. What are the standard synthetic routes for preparing 8-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyrazine?
The synthesis typically involves multicomponent reactions (MCRs) or cyclization of precursors. A common approach is the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines diaminopyrazines, aldehydes, and isocyanides under mild conditions to form the imidazo[1,2-a]pyrazine core . Key steps include:
- Precursor selection : 2-Amino-3-methylpyrazine derivatives as starting materials.
- Reaction optimization : Control of temperature (60–100°C), solvent polarity (e.g., ethanol or DCM), and catalyst (e.g., Sc(OTf)₃) to enhance regioselectivity .
- Purification : Chromatography (silica gel or HPLC) to isolate high-purity products (>95%) .
Q. How is the compound characterized analytically?
Standard characterization methods include:
- Spectroscopy : ¹H/¹³C NMR for structural confirmation (e.g., trifluoromethyl group at δ 120–125 ppm in ¹³C NMR) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₉H₇F₃N₄).
- X-ray crystallography : For unambiguous confirmation of regiochemistry and substituent positions .
Q. What are the primary biological targets of this compound?
The compound interacts with enzymes such as kinases due to its adenine-mimetic structure. For example:
- Kinase inhibition : The trifluoromethyl group enhances hydrophobic binding to ATP pockets .
- Antimicrobial activity : Structural analogs show MIC values <10 μM against Gram-positive bacteria .
Advanced Research Questions
Q. How can reaction conditions be optimized to address regiochemical contradictions in synthesis?
Conflicting reports on substitution patterns (e.g., 3- vs. 8-position selectivity) require systematic optimization:
- Solvent screening : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 8-position .
- Catalyst tuning : Lewis acids like ZnCl₂ can direct cyclization to specific sites .
- Computational modeling : DFT calculations predict thermodynamic control of regioselectivity under varying conditions .
Q. What strategies resolve discrepancies in biological activity data across structural analogs?
- SAR studies : Compare analogs (e.g., 8-chloro vs. 8-methyl derivatives) to identify critical substituents. For example:
- Trifluoromethyl group : Enhances metabolic stability and target binding .
- Methylamino substitution : Reduces cytotoxicity while retaining kinase inhibition .
- Binding assays : Surface plasmon resonance (SPR) or ITC to quantify affinity differences .
Q. How can the compound’s pharmacokinetic properties be improved for therapeutic applications?
- Prodrug design : Esterification of carboxylate groups (e.g., methyl ester derivatives) to enhance bioavailability .
- Lipophilicity adjustment : Introduce polar groups (e.g., morpholine) to balance logP values .
- Metabolic profiling : LC-MS/MS studies to identify degradation pathways and guide structural modifications .
Methodological Challenges and Solutions
Q. How to address low yields in large-scale synthesis?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing byproducts .
- Automated purification : Simulated moving bed (SMB) chromatography for efficient separation .
Q. What analytical techniques validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Confirm compound binding to kinases in live cells .
- Fluorescent probes : Structural analogs with BODIPY tags for real-time tracking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
